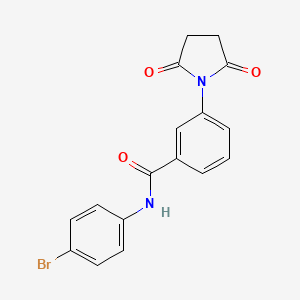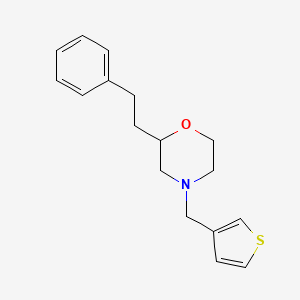
1-(2-fluorophenyl)-N-isopropylmethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-N-isopropylmethanesulfonamide, also known as L-655,240, is a compound that has been studied extensively for its potential use in treating various diseases and disorders. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have significant effects on the central nervous system (CNS).
Mecanismo De Acción
The mechanism of action of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide involves its ability to selectively inhibit the reuptake of serotonin in the CNS. This results in increased levels of serotonin in the brain, which can have significant effects on mood, pain perception, and other physiological processes. Additionally, 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide has been shown to have some affinity for other neurotransmitter receptors, such as the norepinephrine transporter, which may contribute to its overall effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide are complex and varied. It has been shown to have significant effects on mood, pain perception, and other physiological processes. Additionally, it has been shown to have some neuroprotective effects and may have potential use in treating neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide in lab experiments is its well-established mechanism of action and pharmacological profile. Additionally, it has been shown to have significant effects on the CNS, which makes it a useful tool for studying various neurological processes. However, one limitation of using 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide in lab experiments is its potential for off-target effects, which may complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide. Some possible areas of study include its potential use in treating neurodegenerative diseases, its effects on other neurotransmitter systems, and its potential for use in combination therapies. Additionally, further research is needed to better understand the mechanisms underlying its effects on mood and pain perception, which may provide insights into new approaches for treating these conditions.
Métodos De Síntesis
The synthesis of 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide involves the reaction of 2-fluoroaniline with N-isopropylmethanesulfonamide in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the resulting product is purified by recrystallization. This method has been used successfully to produce high yields of pure 1-(2-fluorophenyl)-N-isopropylmethanesulfonamide.
Aplicaciones Científicas De Investigación
1-(2-fluorophenyl)-N-isopropylmethanesulfonamide has been extensively studied for its potential use in treating various diseases and disorders. It has been shown to have significant effects on the CNS and has been studied as a potential treatment for depression, anxiety, and other mood disorders. Additionally, it has been studied for its potential use in treating pain, migraines, and other neurological disorders.
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-N-propan-2-ylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2S/c1-8(2)12-15(13,14)7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBJCEXDXHTUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-N-(propan-2-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5971164.png)


![4-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5971197.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-bromo-1-ethyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5971209.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5971214.png)

![2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5971225.png)
![N~2~-(tert-butyl)-N~1~-[2-(dimethylamino)-4-quinolinyl]glycinamide diethanedioate](/img/structure/B5971234.png)

![1-ethyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5971254.png)
![1-{3-[2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-4-methoxyphenoxy]-2-hydroxypropyl}-4-piperidinol](/img/structure/B5971261.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-propoxybenzamide](/img/structure/B5971262.png)